Chiral Purity and Enantiomeric Excess: The Definitive Advantage Over Racemic and (S)-Enantiomer Sources
The primary, verifiable differentiation of (3R)-3-amino-3-(4-nitrophenyl)propanoic acid (CAS 501120-99-6) lies in its defined stereochemistry and high enantiomeric purity. Unlike the racemic mixture (CAS 102308-62-3) or the (3S)-enantiomer (CAS 501030-96-2), procurement of the (3R)-enantiomer ensures that the chiral center is >97% pure as the (R)-isomer. This is critical for applications requiring stereochemical control, as the (S)-enantiomer is a known substrate for specific enzymes (e.g., phenylalanine ammonia-lyase), whereas the (R)-enantiomer is not [1]. The high purity level is a prerequisite for reproducible results in asymmetric synthesis and medicinal chemistry campaigns .
| Evidence Dimension | Enantiomeric Purity / Chiral Identity |
|---|---|
| Target Compound Data | (3R)-3-amino-3-(4-nitrophenyl)propanoic acid, CAS 501120-99-6, purity ≥97% (HPLC/GC) |
| Comparator Or Baseline | Racemic mixture (CAS 102308-62-3); (3S)-enantiomer (CAS 501030-96-2) |
| Quantified Difference | Absolute stereochemistry (R-configuration) vs. racemic (1:1 R/S) or opposite (S-configuration); ≥97% chiral purity |
| Conditions | Vendor specifications for chemical procurement; enzyme assays as per BRENDA database [1] |
Why This Matters
This ensures that the procured material possesses the precise three-dimensional orientation required for downstream stereospecific reactions, eliminating the confounding effects of the inactive or antagonistic enantiomer.
- [1] BRENDA Enzyme Database. (n.d.). Ligand Information: 4-nitrophenylalanine (syn. (S)-3-amino-3-(4-nitrophenyl)propanoic acid). brenda-enzymes.org. View Source
